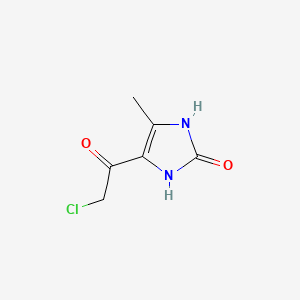![molecular formula C17H21N5O7 B571421 ((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate CAS No. 106743-56-0](/img/structure/B571421.png)
((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate, also known as ((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate, is a useful research compound. Its molecular formula is C17H21N5O7 and its molecular weight is 407.383. The purity is usually 95%.
BenchChem offers high-quality ((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Chemical Transformations and Synthesis
Research on similar compounds reveals a focus on their chemical transformations and synthesis. For example, Ivanova et al. (2006) studied the transformations of a related compound under treatment with bases, leading to various products depending on the base applied (Ivanova et al., 2006). Similarly, Ramesh et al. (2017) described the chemoenzymatic synthesis of related compounds for applications like HMG-CoA reductase inhibitors (Ramesh et al., 2017).
2. Optical Properties and Absolute Configuration
The conformation, optical properties, and absolute configuration of similar compounds have been studied, as illustrated by Ivanova and Spiteller (2011). Their research applied various spectroscopic methods and theoretical calculations to evaluate optical phenomena and intermolecular interactions, which are crucial in drug discovery (Ivanova & Spiteller, 2011).
3. Nematicidal and Antifungal Properties
The synthesis and evaluation of related compounds for nematicidal and antifungal properties have been explored by Srinivas et al. (2017). They found that certain compounds showed significant activity against nematodes and fungi, suggesting potential for agricultural applications (Srinivas et al., 2017).
4. Acyclic Nucleoside and Nucleotide Analogs
The synthesis of acyclic nucleoside and nucleotide analogs derived from similar compounds has been researched for potential applications in pharmaceuticals. Janeba et al. (2000) focused on synthesizing derivatives of 6-amino-7H-purin-8(9H)-one, which could have implications in medicinal chemistry (Janeba et al., 2000).
5. Radioligand for Receptor Characterization
Baraldi et al. (2004) investigated a compound as a selective antagonist ligand for A2B adenosine receptors, using it as a radioligand for pharmacological characterization. This research is significant for understanding receptor functions and drug development (Baraldi et al., 2004).
Eigenschaften
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(2-acetamido-6-oxo-1H-purin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O7/c1-7(23)19-16-20-13-10(14(25)21-16)18-6-22(13)15-12-11(28-17(3,4)29-12)9(27-15)5-26-8(2)24/h6,9,11-12,15H,5H2,1-4H3,(H2,19,20,21,23,25)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCYEDNSUMXJN-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)COC(=O)C)OC(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)COC(=O)C)OC(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

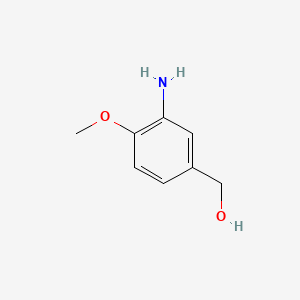
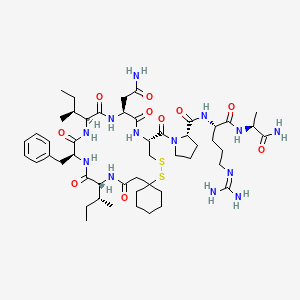
![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)
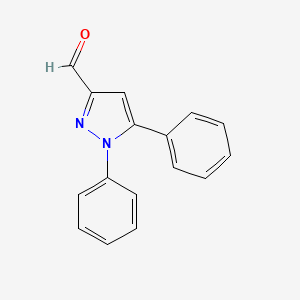
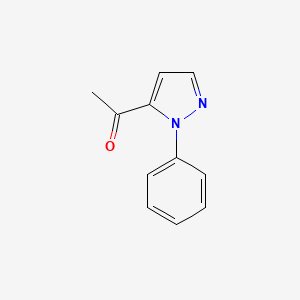
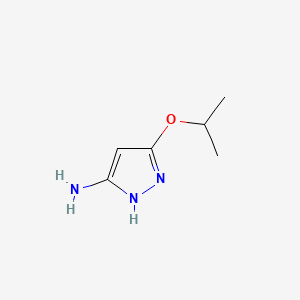
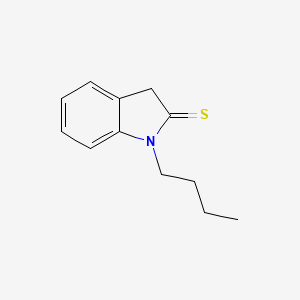
![1,3-Diazabicyclo[3.2.0]hept-3-ene-2-carboxylicacid,4-methyl-7-oxo-,cis-(9CI)](/img/no-structure.png)
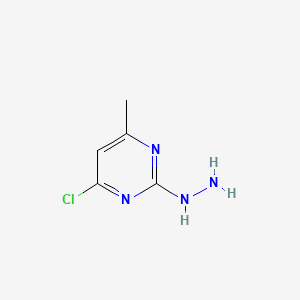
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
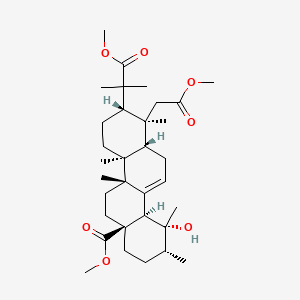
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
